Product packaging for N-Boc-4-methylene-L-proline(Cat. No.:CAS No. 84348-38-9)

N-Boc-4-methylene-L-proline

Cat. No.: B1592347
CAS No.: 84348-38-9
M. Wt: 227.26 g/mol
InChI Key: ULLGRIBXGPATMA-QMMMGPOBSA-N
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Description

Significance of Proline Analogues in Chemical Synthesis and Biological Systems

Proline holds a unique position among the 20 common amino acids due to its secondary amine integrated into a five-membered ring, which restricts the conformational flexibility of the peptide backbone. acs.orgembopress.org This structural constraint is crucial for protein folding and the formation of specific secondary structures. embopress.orgsigmaaldrich.com Proline analogues are chemical structures that mimic proline but introduce specific modifications to its molecular framework, such as substitutions on the ring, altered ring size, or the incorporation of heteroatoms. acs.orgacs.org

In chemical synthesis, these analogues serve as powerful tools for creating novel peptides and peptidomimetics with tailored properties. sigmaaldrich.com By replacing proline with a synthetic analogue, chemists can finely tune the biological, pharmaceutical, or physicochemical characteristics of peptides. sigmaaldrich.com For instance, incorporating proline analogues can influence the cis/trans isomerization of the peptide bond, a key step in protein folding, and can enhance the stability of desired conformations. sigmaaldrich.comresearchgate.net This has significant implications in drug design, where controlling the shape of a peptide can lead to improved binding affinity for a biological target and enhanced stability against enzymatic degradation.

In biological systems, proline analogues are instrumental in studying protein structure-function relationships. researchgate.net The introduction of modified prolines, such as fluorinated versions, allows researchers to probe the forces that govern protein stability and folding kinetics. researchgate.net These studies provide fundamental insights into how the specific stereoelectronics of the prolyl bond affect protein architecture and function. researchgate.net The unique ability of proline analogues to modulate protein folding and recognition makes them attractive targets for developing new proteomimetics and for protein engineering applications. acs.orgresearchgate.net

N-Boc-4-methylene-L-proline as a Versatile Chiral Building Block Precursor

This compound is recognized as a versatile chiral building block, a term for a molecule that can be used to construct larger, complex molecules with a specific, predetermined three-dimensional arrangement. acs.orgfigshare.com Its utility stems from several key features. The "N-Boc" group is a tert-butoxycarbonyl protecting group attached to the nitrogen atom. This group is stable under many reaction conditions but can be removed cleanly under acidic conditions, allowing for the sequential formation of peptide bonds. orgsyn.org This "orthogonal" protection strategy is fundamental in modern peptide synthesis and the construction of complex nitrogen-containing molecules. orgsyn.org

The "L-proline" core provides the inherent chirality, meaning the molecule is non-superimposable on its mirror image. This is crucial in medicinal chemistry, as the biological activity of a molecule often depends on its specific stereochemistry. The "4-methylene" group, an exocyclic double bond, is a key reactive site. It can participate in a wide array of chemical transformations, such as hydrogenation, oxidation, cycloadditions, and polymerization reactions. wipo.int This allows chemists to introduce a variety of functional groups at the 4-position of the proline ring, creating a diverse library of substituted proline derivatives from a single precursor. For example, it serves as a starting material for the synthesis of fluorous prolines and other important intermediates used in medicinal chemistry and peptide synthesis.

The combination of a stable chiral scaffold, a readily manipulable protecting group, and a reactive functional handle makes this compound a highly valuable precursor for creating structurally diverse and stereochemically defined molecules for various applications, including asymmetric synthesis and the development of novel pharmaceuticals.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 84348-38-9 chemscene.comscbt.com
Molecular Formula C₁₁H₁₇NO₄ chemscene.comscbt.com
Molecular Weight 227.26 g/mol chemscene.comscbt.com
Purity ≥97% chemscene.com
Appearance Solid
Solubility Insoluble in water

| Storage | Store in a cool, dry, well-ventilated place | |

Overview of Current Research Trajectories Involving this compound

Current research leverages the unique reactivity of this compound to access a range of complex molecular architectures. A significant area of investigation is its use as a precursor for various substituted proline analogues. For example, it is a key starting material in the synthesis of (4S)-N-Boc-4-methoxy methyl-L-proline amine salt through a process involving reaction with an amine followed by palladium-carbon hydrogen reduction. wipo.int This method highlights the utility of the methylene (B1212753) group as a handle for stereocontrolled functionalization.

The compound is also central to the synthesis of important research tools and complex natural products. Researchers have utilized it in the development of kainic acid analogues, which are molecular hybrids of AMPA and KA, important compounds for studying glutamate (B1630785) receptors. researchgate.net Furthermore, its application in solid-phase peptide synthesis (SPPS) is an active area of interest, where it can be incorporated into peptide chains to introduce conformational constraints or as a point for further chemical modification. scientificlabs.co.uk

Flow chemistry represents another modern research trajectory. A multi-step preparation of N-Boc-3,4-dehydro-L-proline methyl ester, a related unsaturated proline derivative, has been developed using a modular flow reactor, demonstrating a scalable and efficient synthesis protocol. researchgate.net While not directly starting from this compound, this showcases the interest in developing efficient syntheses for this class of unsaturated proline building blocks. These research directions underscore the compound's role as a versatile intermediate for creating sophisticated molecules for applications in medicinal chemistry, chemical biology, and materials science.

Table 2: Examples of Research Applications for this compound

Application Area Specific Transformation/Use Reference(s)
Intermediate Synthesis Precursor for (4S)-N-Boc-4-methoxy methyl-L-proline amine salt via reduction. wipo.int
Intermediate Synthesis Starting material for the synthesis of fluorous prolines.
Natural Product Analogue Synthesis Used in the synthesis of kainic acid analogues. researchgate.net

| Peptide Chemistry | Employed in Boc solid-phase peptide synthesis. | scientificlabs.co.uk |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H17NO4 B1592347 N-Boc-4-methylene-L-proline CAS No. 84348-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-methylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4/c1-7-5-8(9(13)14)12(6-7)10(15)16-11(2,3)4/h8H,1,5-6H2,2-4H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLGRIBXGPATMA-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=C)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=C)C[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617427
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84348-38-9
Record name 1-(tert-Butoxycarbonyl)-4-methylidene-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-BOC-4-METHYLENE-L-PROLINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Advanced Synthetic Methodologies for N Boc 4 Methylene L Proline and Its Derivatives

Stereoselective Synthesis Approaches

The biological activity of molecules derived from N-Boc-4-methylene-L-proline is intrinsically linked to their stereochemistry. Therefore, developing synthetic methods that afford enantiomerically pure products is of paramount importance.

Enantioselective Preparation via Phase Transfer Catalysis

A catalytic and enantioselective synthesis of the (S)-4-methyleneproline scaffold has been developed utilizing phase-transfer catalysis (PTC). nih.gov This approach involves a one-pot double allylic alkylation of a glycine (B1666218) imine analogue. nih.gov The reaction is carried out in the presence of a cinchonidine-derived chiral phase-transfer catalyst. nih.gov This catalyst facilitates the formation of the desired stereoisomer. nih.gov

In a specific application, the reaction of an imine with 3-bromo-2-(bromomethyl)-1-propene in the presence of the chiral catalyst initially yields a mono-alkylated product. nih.gov This intermediate then converts in situ to the desired tert-butyl (S)-4-methyleneprolinate. nih.gov The nitrogen is subsequently protected with a tert-butoxycarbonyl (Boc) group, and basic hydrolysis of the ester furnishes this compound without any loss of enantiomeric purity. nih.gov This method represents the first catalytic enantioselective preparation of these unsaturated prolines. nih.gov

Wittig Reaction for Methylene (B1212753) Introduction: Stereochemical Considerations and Racemization Control

The Wittig reaction is a cornerstone method for converting ketones into alkenes and is frequently employed to introduce the methylene group in this compound. wikipedia.org The reaction involves treating N-Boc-4-oxo-L-proline, typically derived from the oxidation of N-Boc-4-hydroxy-L-proline, with a phosphonium (B103445) ylide such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2). wikipedia.orgresearchgate.netmasterorganicchemistry.com

A significant challenge in this transformation is the potential for racemization at the α-carbon (C2) of the proline ring under the basic conditions required for ylide formation. researchgate.net The use of strong bases like n-butyllithium to deprotonate the phosphonium salt can lead to the epimerization of base-sensitive substrates. masterorganicchemistry.com To circumvent this, the Wittig reaction can be performed under milder, solid-liquid phase-transfer conditions using potassium phosphate (B84403) as a weak base, which has been shown to prevent racemization. researchgate.net It has been noted that while N-Boc-4-methylene proline methyl ester can be synthesized from the corresponding 4-ketoproline methyl ester, the strong basic conditions of the Wittig reaction can lead to a racemic product. researchgate.net For this reason, carrying out the Wittig reaction on the acidic form of 4-keto-proline has been explored. researchgate.net Careful selection of the base and reaction conditions is therefore crucial to maintain the stereochemical integrity of the final product. researchgate.net

Iridium-Catalyzed Transfer Hydrogenative Carbonyl C-Allylation Strategies

Modern organometallic catalysis offers sophisticated methods for the formation of carbon-carbon bonds. Iridium-catalyzed transfer hydrogenative C-allylation is an emerging strategy that can be applied to the synthesis of precursors for this compound. researchgate.net This reaction involves the enantioselective addition of an allyl group to a carbonyl compound. researchgate.net

In this context, N-Boc-4-oxo-L-proline can be reacted with an allylating agent in the presence of a chiral iridium catalyst. This would be followed by subsequent chemical transformations to yield the final product. While direct iridium-catalyzed synthesis of this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, iridium catalysis has been successfully combined with organocatalysis for various asymmetric transformations. rsc.orgnih.gov These dual catalytic systems can achieve high levels of stereocontrol in the synthesis of complex chiral molecules. rsc.orgnih.gov

Multistep Synthesis from Readily Available Precursors

The most practical and widely adopted syntheses of this compound commence from inexpensive and enantiomerically pure starting materials.

Derivations from 4-Hydroxy-L-proline

The most common precursor for the synthesis of this compound is the naturally occurring amino acid, trans-4-hydroxy-L-proline. nih.govresearchgate.net The synthesis generally follows a three-step sequence:

Protection: The secondary amine of 4-hydroxy-L-proline is protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) (Boc2O) to yield N-Boc-4-hydroxy-L-proline. researchgate.netgoogle.com

Oxidation: The hydroxyl group at the C4 position is then oxidized to a ketone to form N-Boc-4-oxo-L-proline. researchgate.net

Olefination: Finally, a Wittig reaction is performed on the ketone to introduce the exocyclic methylene group. researchgate.netthieme-connect.de

This well-established route provides reliable access to this compound. researchgate.netthieme-connect.de Variations of this general strategy have been optimized for large-scale synthesis. researchgate.net

Pathways from L-Pyroglutamic Acid

L-Pyroglutamic acid, another readily available chiral building block, also serves as a starting point for the synthesis of proline derivatives. nih.govacs.org While less direct than the route from 4-hydroxy-L-proline, pathways from L-pyroglutamic acid offer alternative synthetic strategies. acs.orgfigshare.com These routes typically involve more extensive chemical manipulations to construct the desired 4-methylene-proline scaffold. nih.gov

Synthesis of N-Boc-4-oxo-L-proline as a Key Intermediate

The preparation of N-Boc-4-oxo-L-proline serves as a critical step in the synthesis of this compound. A prevalent method involves the oxidation of N-Boc-L-hydroxyproline. epo.org One patented process describes the oxidation of the corresponding 4-hydroxyproline (B1632879) compound in an aqueous single-phase system using an oxidizing agent in the presence of catalytic ruthenium compounds. epo.org This method allows the oxidation product, N-Boc-4-oxo-L-proline, to crystallize directly from the reaction mixture. epo.org

Another approach involves a two-step process starting from L-hydroxyproline. Initially, the amino group of L-hydroxyproline is protected with a Boc group. This is achieved by reacting L-hydroxyproline with di-tert-butyl dicarbonate (Boc₂O) in a water and acetone (B3395972) mixture, with the pH adjusted to between 10.5 and 11 using a sodium hydroxide (B78521) solution. epo.org The subsequent oxidation of the resulting N-Boc-L-hydroxyproline to N-Boc-4-oxo-L-proline can be carried out using sodium periodate (B1199274) and a catalytic amount of ruthenium dioxide hydrate (B1144303) (RuO₂*H₂O) in water. epo.org The product precipitates during the reaction and can be isolated by filtration. epo.org

Alternative oxidation methods have also been explored. One such method utilizes trichloroisocyanuric acid (TCCA) and a catalytic amount of TEMPO (tetramethylpiperidine-1-oxyl) at low temperatures. google.com In this process, L-hydroxyproline is dissolved in water, cooled, and then treated with TCCA and TEMPO, maintaining the temperature below 0°C. google.com

The following table summarizes a selection of reported yields for the synthesis of N-Boc-4-oxo-L-proline.

Starting MaterialOxidizing SystemYield (%)Reference
N-Boc-L-hydroxyprolineRuO₂*H₂O / NaIO₄Not Specified epo.org
L-hydroxyprolineTCCA / TEMPO75 google.com
N-Boc-L-hydroxyprolineNot Specified94 guidechem.com
N-phenylsulfonyl-trans-4-hydroxy-L-prolineNot Specified82 (over 3 steps) researchgate.net

Large-Scale and Chromatography-Free Synthesis Development

The development of scalable and chromatography-free synthetic routes is crucial for the industrial application of this compound and its derivatives. Research has focused on creating efficient processes that provide high-purity products without the need for costly and time-consuming chromatographic purification. researchgate.netacs.orgfigshare.com

For instance, a scalable and chromatography-free synthesis of enantiopure N-Boc-trans-4-methyl-l-prolinol, a derivative of this compound, has been developed on a multi-gram scale. researchgate.netacs.orgfigshare.com This process utilizes readily available and inexpensive amino acids like 4-hydroxy-L-proline. researchgate.netacs.orgfigshare.com Similarly, a large-scale synthesis of N-Boc-4-fluoro-l-proline from N-Boc-4-hydroxy-l-proline methyl ester has been achieved, emphasizing an eco-friendly process with chromatography-free purification on a kilogram scale. acs.orgresearchgate.net

These developments are significant as they provide practical access to a diverse array of 4-alkyl-L-prolines and other derivatives, which are valuable chiral building blocks. researchgate.netacs.orgfigshare.com The ability to produce these compounds in large quantities and with high purity (>99% by HPLC) is a key feature of these optimized methods. researchgate.netacs.orgfigshare.comacs.orgresearchgate.net

Palladium Carbon Hydrogen Reduction in Derivative Formation

Palladium on carbon (Pd/C) is a widely used catalyst for hydrogenation reactions in organic synthesis. scirp.orgmasterorganicchemistry.com In the context of this compound derivatives, Pd/C-catalyzed hydrogenation is employed to reduce the exocyclic double bond, leading to the formation of saturated proline analogues. This transformation is stereoselective, typically resulting in syn-addition of hydrogen to the less sterically hindered face of the double bond. masterorganicchemistry.com

The reaction system of sodium borohydride (B1222165) (NaBH₄), acetic acid, and Pd/C has been shown to be effective for the hydrogenation of alkenes. scirp.org This system generates hydrogen in situ and has been noted for its chemoselectivity, allowing for the reduction of double bonds in the presence of other functional groups like O-benzyl and N-benzyl protecting groups. scirp.org While Pd/C is a common catalyst for both hydrogenation and hydrogenolysis (e.g., removal of benzyl (B1604629) protecting groups), the NaBH₄/CH₃COOH/Pd/C system has been found to selectively hydrogenate double bonds without causing debenzylation. scirp.org

The choice of catalyst and reaction conditions is crucial for achieving the desired outcome. For instance, palladium-catalyzed hydrogenation has been used in the synthesis of highly valuable fluorinated piperidines, demonstrating its utility in creating functionalized heterocyclic compounds. mdpi.com

Interrupted Curtius Rearrangements in Quaternary Proline Derivative Synthesis

The Curtius rearrangement, a thermal decomposition of an acyl azide (B81097) to an isocyanate, is a well-established method for synthesizing amines and their derivatives. researchgate.net However, recent studies on N-Boc-protected quaternary proline derivatives have revealed an "interrupted" Curtius rearrangement pathway, leading to unexpected and synthetically valuable products. thieme-connect.comnih.govacs.org

Instead of the anticipated carbamates, the thermal rearrangement of these quaternary proline derivatives affords ring-opened γ-amino ketones or unsaturated pyrrolidines. thieme-connect.comnih.govacs.org The product outcome is dictated by the nature of the substituent on the quaternary carbon. nih.gov It is proposed that the reaction proceeds through an intermediate N-acyliminium species. thieme-connect.comnih.gov For small aliphatic substituents, this intermediate is trapped by water to yield the γ-amino ketone. nih.gov In contrast, benzylic substituents lead to the formation of unsaturated pyrrolidines via tautomerization of the N-acyliminium intermediate. nih.gov

To facilitate the safe and scalable synthesis of these compounds, a continuous flow protocol has been developed. nih.gov This approach allows for the controlled thermal rearrangement and in-line scavenging of byproducts, enabling the production of these novel proline derivatives on a gram scale with yields up to 88%. thieme-connect.comnih.gov This interrupted Curtius rearrangement represents a novel transformation for creating structurally diverse proline derivatives. nih.gov

Modified Simmons-Smith Reaction for Cyclopropane Ring Construction in Analogues

The Simmons-Smith reaction is a classic method for the stereospecific cyclopropanation of alkenes. mdpi.comwikipedia.org This reaction, and its modifications, have been applied to this compound to construct spirocyclic cyclopropane-modified proline analogues. nih.govresearchgate.net These spirocyclic structures are of significant interest as they are key components in some pharmaceutical compounds. nih.gov

The direct cyclopropanation of this compound or its esters using the classical Simmons-Smith conditions (ZnEt₂, CH₂I₂) can lead to complex mixtures. nih.gov However, modified procedures have been developed to improve the outcome. The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane (B129776) (CH₂I₂), is a notable improvement. mdpi.comwikipedia.orgresearchgate.net

A significant breakthrough was a direct, catalytic, modified Simmons-Smith reaction reported to work on a multi-kilo scale for the synthesis of gem-dimethylcyclopropane-containing molecules. drughunter.com While the direct application to this compound for creating isomerically pure products requires further consideration, it highlights the potential of these modified methods. drughunter.com The synthesis of Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a novel cyclopropane-modified proline analogue, has been successfully achieved using a modified Simmons-Smith reaction as the key step, with careful control of reaction conditions to prevent racemization. researchgate.net

Applications of N Boc 4 Methylene L Proline in Synthetic Organic Chemistry

Role in Peptide Synthesis Methodologies

N-Boc-4-methylene-L-proline is a significant building block in the synthesis of peptides, particularly for creating pharmaceuticals and other biologically active compounds. chemimpex.comsigmaaldrich.com The presence of the proline ring introduces conformational constraints into peptide chains, which is a critical factor for influencing their biological activity. nih.gov The methylene (B1212753) group at the 4-position provides a site for further functionalization while maintaining the rigid backbone.

The Boc (tert-butyloxycarbonyl) protecting group is crucial for its application in peptide synthesis, as it allows for selective reactions during the construction of complex peptide sequences. chemimpex.comsigmaaldrich.com This is a standard protecting group used in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The incorporation of this compound and its derivatives can enhance the stability and bioactivity of the resulting peptides. chemimpex.com For instance, proline analogues are attractive components in medicinal chemistry because their inclusion in peptide chains can dictate specific three-dimensional structures necessary for interaction with biological targets like enzymes or receptors. nih.gov

Utility in Asymmetric Synthesis

The inherent chirality and rigid conformational structure of the proline ring make this compound and its derivatives valuable in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral product.

Derivatives of proline are fundamental to the synthesis of a class of powerful organocatalysts known as pyrrolidinine-thioxotetrahydropyrimidinones. organic-chemistry.orgacs.orgresearchgate.net These catalysts, which combine a pyrrolidine (B122466) unit with a thioxotetrahydropyrimidinone ring, are highly effective in promoting asymmetric Michael additions and other enantioselective reactions. researchgate.net

Research has demonstrated that pyrrolidinine-thioxotetrahydropyrimidinone catalysts bearing substituents such as fluorine or hydroxyl groups at the 4-position of the pyrrolidine ring can efficiently catalyze asymmetric transformations in environmentally friendly media like brine, often with low catalyst loadings and producing products with excellent yields and high enantioselectivities. organic-chemistry.orgacs.orgnih.gov The synthesis of these advanced catalysts often starts from 4-substituted proline derivatives, such as N-Boc-trans-4-fluoro-L-proline methyl ester. sigmaaldrich.com this compound serves as a key precursor to these substituted prolines, highlighting its foundational role in the development of these specialized chiral catalysts.

Table 1: Asymmetric Michael Addition Catalyzed by a Pyrrolidine-Thioxotetrahydropyrimidinone Catalyst This table presents representative data on the effectiveness of pyrrolidine-thioxotetrahydropyrimidinone catalysts, which are derived from substituted prolines, in asymmetric reactions.

ReactantsCatalyst Loading (mol%)SolventYield (%)Diastereoselectivity (syn/anti)Enantioselectivity (% ee)
Cyclohexanone and trans-β-Nitrostyrene1-2.5Toluene>9999:199
Cyclopentanone and trans-β-Nitrostyrene1-2.5Toluene>9999:199
Acetone (B3395972) and trans-β-Nitrostyrene5Brine95-96
Cyclohexanone and (E)-Nitropent-1-ene2.5Toluene>9998:299

Data synthesized from findings on pyrrolidine-thiohydantoin/thioxotetrahydropyrimidinone catalysts. researchgate.net

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is typically removed. This compound and its derivatives can function as chiral building blocks, guiding the formation of new stereocenters in complex molecules. researchgate.net

Its utility as a chiral scaffold is exemplified in the synthesis of medicinally important compounds. nih.gov For example, this compound is a versatile starting material used to prepare N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, which is a key structural component in the industrial synthesis of the antiviral drug Ledipasvir. nih.gov The defined stereochemistry of the proline ring is transferred through the synthetic sequence, ensuring the final product is obtained as the correct enantiomer, which is crucial for its potent biological activity. nih.gov

Enantioselective Transformations Utilizing Pyrrolidinine-Thioxotetrahydropyrimidinone Catalysts

Formation of Key Organic Intermediates and Functionalized Derivatives

The exocyclic double bond and the protected carboxylic acid functionality of this compound make it a versatile precursor for a wide array of other important molecules.

Proline derivatives are instrumental in the synthesis of imines and amides, which are themselves fundamental intermediates in organic chemistry. For example, N-Boc imines can be generated and used in powerful carbon-carbon bond-forming reactions like the Mannich reaction. rsc.org Proline itself can catalyze the reaction between aldehydes and N-Boc protected imines to produce chiral β-amino aldehydes with high yield and stereoselectivity. rsc.org These products can then be easily converted into valuable β-amino acids. rsc.org

Furthermore, N-protected proline derivatives can be used to activate secondary amides for direct and enantioselective reductive transformations. nih.gov In one multicatalysis system, N-Boc-L-proline acts as both a chiral organocatalyst and an activator for an imine intermediate, enabling the synthesis of various α-branched chiral amines, which are prevalent motifs in many pharmaceutical agents. nih.gov The synthesis of amide bonds is also a core reaction, where Boc-protected prolines are coupled with other amines or amino acid esters. orgsyn.orgnih.gov

One of the most significant applications of this compound is its role as a versatile precursor for a wide range of 4-substituted proline analogues. nih.govchemimpex.com The exocyclic double bond is amenable to various chemical transformations, including hydrogenation, halogenation, and addition reactions, allowing for the introduction of diverse functional groups at the 4-position.

This strategic utility allows for the synthesis of valuable compounds such as:

4-Alkyl-L-prolines : Catalytic hydrogenation of the methylene group can be performed to produce 4-methyl-L-proline derivatives. acs.orgfigshare.com These 4-alkyl-L-prolines are promising building blocks for medicinal chemistry. acs.orgresearchgate.net

Fluorinated Prolines : The double bond can be a handle for introducing fluorine atoms, leading to the synthesis of compounds like N-Boc-4-fluoro-L-proline, a valuable intermediate for organocatalysts and peptide synthesis. researchgate.net

Spirocyclic Prolines : The methylene group can participate in cyclopropanation reactions to create spirocyclic proline derivatives, such as the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid used in the synthesis of Ledipasvir. nih.gov

The ability to easily access this diverse array of 4-substituted prolines from a common precursor makes this compound a cornerstone in the synthesis of conformationally constrained amino acids and peptidomimetics. nih.govacs.org

Table 2: Examples of 4-Substituted Prolines Derived from Proline Precursors

Precursor ClassTransformation ReactionResulting 4-Substituted Proline DerivativeKey Application
This compoundCyclopropanation(S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid nih.govIntermediate for Ledipasvir synthesis nih.gov
This compoundAddition/FunctionalizationN-Boc-4-fluoro-L-proline researchgate.netOrganocatalyst synthesis, peptide modification researchgate.net
4-Hydroxy-L-proline / L-Pyroglutamic acidMulti-step synthesis via reductionN-Boc-trans-4-methyl-L-prolinol acs.orgfigshare.comPrecursor to 4-alkyl-L-prolines acs.orgfigshare.com
This compoundReduction/HydrogenationN-Boc-4-methyl-L-prolineConformationally constrained amino acid synthesis

Derivatization to Fluorous Prolines

This compound serves as a valuable intermediate in the synthesis of specialized amino acids, notably fluorous prolines. The introduction of fluorine into the proline ring can significantly alter the stereoelectronic properties of the molecule, influencing its conformational preferences and biological activity. This makes fluorous prolines sought-after building blocks in medicinal chemistry and for creating peptides with enhanced stability. The synthesis of these fluorous derivatives often begins with commercially available this compound.

While various methods exist for the synthesis of fluorinated prolines, many traditionally start from N-protected 4-hydroxyproline (B1632879) derivatives. nih.gov However, the use of this compound provides an alternative pathway. The exocyclic double bond of the methylene group presents a reactive site for the introduction of fluorine atoms through electrophilic fluorination or other addition reactions. This approach allows for the generation of a range of fluorinated proline analogues, which are important intermediates for applications in peptide synthesis, asymmetric synthesis, and medicinal chemistry. The resulting N-Boc protected fluorinated prolines, such as N-Boc-trans-4-fluoro-L-proline, can be used to create probes for 19F NMR studies or as precursors for potent and selective αvβ1 integrin inhibitors. ossila.com

Incorporation into Organocatalytic Systems

The rigid, chiral scaffold of proline has made it a cornerstone in the field of organocatalysis. This compound is a precursor that can be modified to create sophisticated chiral organocatalysts. The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other parts of the molecule, and it can be removed under acidic conditions to liberate the secondary amine, which is crucial for many catalytic cycles. orgsyn.org The methylene group at the 4-position offers a site for further functionalization, enabling the synthesis of a diverse library of proline-derived catalysts tailored for specific asymmetric transformations.

Proline-Based Chiral Organocatalysts in Aldol (B89426) Reactions

Proline and its derivatives are among the most extensively studied organocatalysts for asymmetric aldol reactions, a powerful carbon-carbon bond-forming reaction. clockss.org The generally accepted mechanism involves the proline catalyst activating both the ketone (donor) and the aldehyde (acceptor) simultaneously. The secondary amine of proline condenses with the ketone to form a nucleophilic enamine intermediate, while the carboxylic acid group activates the aldehyde electrophile through hydrogen bonding. clockss.org

Catalysts derived from proline precursors are designed to enhance the efficiency and stereoselectivity of this process. For instance, (S)-proline-based organocatalysts with C2 symmetry have been synthesized and tested in enantioselective aldol reactions between acetone and various substituted aromatic aldehydes, achieving moderate enantioselectivities. nih.gov The modification of the proline backbone, a possibility starting from a functionalized precursor like this compound, is a key strategy. For example, helical polyisocyanides bearing L-proline pendants have been developed as catalysts, showing significant improvements in both enantioselectivity (ee) and diastereoselectivity (dr) compared to the monomeric proline catalyst. acs.org These polymeric catalysts can also be recovered and reused, adding a practical advantage. acs.org

Research has demonstrated the effectiveness of various proline-derived catalysts in aldol reactions, highlighting the impact of catalyst structure on reaction outcomes.

Table 1: Performance of Proline-Based Catalysts in Asymmetric Aldol Reactions Data based on findings from various studies on proline-derived catalysts.

Catalyst SystemAldehyde SubstrateKetone SubstrateYield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
L-proline clockss.orgp-NitrobenzaldehydeAcetone6876-
Helical Polyisocyanide-Proline acs.org4-NitrobenzaldehydeCyclohexanone805783/17
Helical Polyisocyanide-Proline (Optimized) acs.org4-NitrobenzaldehydeCyclohexanoneup to 99up to 95>20/1
(S)-proline-based C2 symmetric catalyst nih.govBenzaldehydeAcetone-up to 61-

Role in Morita-Baylis Hillman Reactions

The Morita-Baylis-Hillman (MBH) reaction is an atom-economical method for forming carbon-carbon bonds between an activated alkene and an electrophile, typically an aldehyde or imine. acs.org The reaction is catalyzed by a nucleophile, such as a tertiary amine or phosphine. Proline derivatives and other amino acids have been successfully employed as co-catalysts in asymmetric MBH reactions. btu.edu.tr

In these systems, the proline derivative can act as a proton shuttle or be part of a more complex chiral ligand. For example, N-Boc-L-amino acids have been evaluated as mediators for proton transfer in the tertiary amine-catalyzed MBH reaction of methylphenyl glyoxylate (B1226380) with methyl vinyl ketone. btu.edu.tr The study proposed a mechanism where the carboxylic acid group of the N-Boc-amino acid facilitates the hydrogen transfer step. btu.edu.tr Specifically, N-Boc-L-pipecolinic acid, a close analogue of proline, in combination with 4-dimethylaminopyridine (B28879) as the tertiary amine catalyst, afforded the MBH adduct in good yield. btu.edu.tr

Furthermore, the influence of N-protecting groups on the outcome of related reactions has been noted. In vinylogous aza-MBH reactions, the use of an N-Boc protecting group on the imine substrate selectively furnished the γ-adduct, demonstrating the critical role of such protecting groups in controlling regiochemistry. rsc.org This highlights the potential for this compound to serve as a precursor for catalysts or chiral ligands where the Boc group plays a strategic role before a final deprotection step or influences the reaction pathway directly.

Table 2: Application of N-Boc-Amino Acid Systems in Morita-Baylis-Hillman Type Reactions Data based on findings from studies on N-Boc-amino acid mediated reactions.

Catalyst/Mediator SystemElectrophileActivated AlkeneYield (%)
N-Boc-L-pipecolinic acid / 4-dimethylaminopyridine btu.edu.trMethylphenyl glyoxylateMethyl vinyl ketone66
Chiral Nucleophile (on N-Boc imine substrate) rsc.orgN-Boc iminesVinyl cyclopentenone-

N Boc 4 Methylene L Proline in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Proline Analogues

The design of proline analogues is a key strategy in peptidomimetic drug design, aiming to create molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioactivity. mdpi.com Proline derivatives are synthesized by chemically modifying the proline structure, leading to compounds with different physicochemical and biological characteristics. lookchem.com

Conformational Restriction in Peptide Chains for Enhanced Biological Activity

Proline's distinctiveness among the 20 proteinogenic amino acids stems from its secondary amine, which is incorporated into a five-membered pyrrolidine (B122466) ring. nih.govmdpi.com This ring structure severely restricts the backbone dihedral angle (φ) to approximately -63°, limiting the conformational freedom of the peptide chain. nih.gov This restriction is fundamental to the formation and stabilization of specific secondary structures like β-turns and polyproline helices. mdpi.com

However, the peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation, with a relatively small energy difference between the two isomers. This cis-trans isomerization can be a rate-limiting step in protein folding. biorxiv.org Medicinal chemists exploit these properties by designing proline analogues that can:

Introduce further constraints: By modifying the ring, the conformational space can be even more restricted, locking the peptide into a specific bioactive conformation.

Mimic transition states: Constrained analogues can be designed to mimic the transition state of an enzyme-catalyzed reaction, leading to potent enzyme inhibitors.

N-Boc-4-methylene-L-proline, with its exocyclic double bond at the C4 position, introduces a planar (sp²) center into the ring. This modification significantly alters the ring's conformational flexibility and influences the geometry of peptides into which it is incorporated, making it a valuable tool for conformational studies and designing peptides with enhanced or specific biological activities.

Synthesis of Proline Methanologues for Conformational Studies

Proline methanologues are analogues that contain a bridged methylene (B1212753) group at various positions on the pyrrolidine ring. researchgate.net These bicyclic systems offer a higher degree of conformational rigidity compared to proline itself. The synthesis of these constrained structures, such as 2,3-methanoproline and 2,4-methanoproline, provides valuable tools for probing the conformational requirements of peptide-receptor interactions. researchgate.netresearchgate.netdntb.gov.ua

For example, the synthesis of 2,4-methanoproline can be achieved from a [2+2] cycloaddition reaction, followed by several transformations to build the bicyclic amino acid structure. researchgate.net While this compound is not a methanologue itself, it serves as a key precursor for creating related complex structures. The methylene group can be subjected to various chemical reactions, including cyclopropanation, to generate bicyclic systems that can be considered types of methanologues. These derivatives are crucial for detailed structure-activity relationship (SAR) studies, helping to define the precise three-dimensional structure required for biological activity.

Development of 4-Fluoro-L-proline and its Analogues

Among the most studied proline analogues are the 4-fluoroprolines. nih.gov The introduction of a highly electronegative fluorine atom at the C4 position has profound stereoelectronic effects on the pyrrolidine ring, significantly influencing its pucker and the cis-trans equilibrium of the Xaa-Pro bond. biorxiv.org

(4R)-fluoroproline ((4R)-Flp) favors the exo pucker and increases the stability of the trans-peptide bond. biorxiv.org

(4S)-fluoroproline ((4S)-Flp) promotes the endo pucker and stabilizes the cis-peptide bond. biorxiv.org

This predictable control over conformation has made fluoroprolines powerful tools for stabilizing specific protein structures and studying protein folding. biorxiv.orgnih.gov The synthesis of these analogues often starts from 4-hydroxy-L-proline. For example, a scalable synthesis of N-Boc-4-fluoro-L-proline has been developed from N-Boc-4-hydroxy-L-proline methyl ester using deoxyfluorinating agents. researchgate.net Other routes involve activating the hydroxyl group (e.g., as a tosylate) for nucleophilic substitution with a fluoride (B91410) source. acs.org The development of automated radiosynthesis methods for 18F-labeled fluoro-proline analogues has also enabled their use in Positron Emission Tomography (PET) imaging to study diseases associated with collagen synthesis. acs.orgresearchgate.net

The study of fluorinated prolines provides a clear precedent for how substitution at the C4 position can be used to fine-tune peptide and protein structure, a principle that also applies to the methylene group in this compound.

Application in Antiviral Agent Synthesis

The unique structural features of proline analogues make them valuable building blocks in the synthesis of complex pharmaceutical agents, including antivirals.

Contribution to Ledipasvir Scaffold Construction

This compound is a known intermediate in the synthesis of Ledipasvir. guidechem.com Ledipasvir is a potent antiviral drug used in combination with sofosbuvir (B1194449) for the treatment of Hepatitis C virus (HCV) infection. It acts by inhibiting the HCV NS5A protein, a key component of the viral replication complex. The intricate molecular architecture of Ledipasvir requires chiral building blocks to establish the correct stereochemistry, which is essential for its biological activity. The L-proline framework of this compound provides a pre-defined stereocenter, and the methylene group serves as a chemical handle for further elaboration of the drug's scaffold.

Precursor for Therapeutically Relevant Compounds

Beyond its role in the synthesis of Ledipasvir, this compound is a versatile precursor for a wide range of therapeutically relevant compounds. lookchem.comchemscene.com The Boc (tert-butyloxycarbonyl) group is a common acid-labile protecting group for the nitrogen atom, allowing for selective reactions at other parts of the molecule. The methylene group is particularly useful, as it can participate in various chemical transformations:

Reaction TypePotential Product/Application
Hydrogenation Synthesis of 4-methyl-L-proline analogues.
Oxidation Can lead to the formation of N-Boc-4-oxo-L-proline, another key intermediate.
Cycloaddition Formation of spirocyclic or bicyclic systems for conformationally rigid scaffolds.
Michael Addition Introduction of various nucleophiles at the C4 position.

For instance, this compound has been used in the synthesis of indole (B1671886) compounds designed to treat age-related macular degeneration by modulating the complement system. google.com In one documented synthesis, it was coupled with 3-(trifluoromethoxy)aniline (B52521) using the coupling agent HBTU to form a key amide bond, demonstrating its utility as a chiral building block in drug discovery projects. google.com

Novel Nicotinic Acetylcholine (B1216132) Receptor Ligands

Nicotinic acetylcholine receptors (nAChRs) are critical ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems. researchgate.net Their dysfunction is implicated in several neurological disorders, making them important targets for drug discovery. Proline derivatives are actively investigated as core structures for the development of novel nAChR ligands. csic.es

Research into proline-based scaffolds has yielded potent ligands for nAChRs. For instance, L-proline has been used as a starting material to develop new neonicotinoid analogs, which are a class of insecticides that act selectively on insect nAChRs. mdpi.com In one strategy, dinotefuran (B1670701) was used as a lead compound to design a series of novel derivatives by introducing an enantiopure L-proline moiety. mdpi.com Furthermore, studies on 2,4-methanoproline, a bicyclic analog of proline, have explored its potential for creating nAChR ligands, although the specific derivatives synthesized showed no binding affinity at the α4β2 and α3β4 nAChR subtypes. csic.es The development of selective antagonists for subtypes like the α3β4 nAChR is of particular interest for its potential in treating addiction. researchgate.net this compound, with its capacity for chemical modification, represents a valuable starting point for synthesizing libraries of such proline-based structures to explore as nAChR modulators.

Chiral Beta-Amino Sulfides and Thiols

Sulfur-containing amino acids, such as chiral beta-amino sulfides and thiols, are important motifs in peptide design and bioconjugation due to their unique redox properties and nucleophilicity. researchgate.net The synthesis of these compounds often relies on versatile chiral building blocks, with N-protected amino alcohols being key precursors. aacrjournals.org Specifically, N-Boc-L-prolinol, a compound directly derivable from N-Boc-L-proline, is utilized in the synthesis of chiral β-amino sulfides and β-amino thiols. nih.gov

General synthetic strategies often involve the stereoselective introduction of a thiol or protected thiol group. One approach involves the ring-opening of an aziridine (B145994) derived from an amino acid, which can produce β-thiolated intermediates. nih.gov Another method uses photoredox catalysis for the asymmetric Giese reaction, providing a general and concise way to prepare enantiopure β-thiolated and β-selenolated amino acids. researchgate.net These methods underscore the importance of chiral starting materials like proline derivatives for constructing these specialized amino acids for chemical protein synthesis and medicinal chemistry. researchgate.netnih.gov

Anticoagulants

Proline derivatives have been explored for their potential as anticoagulant agents. N-Boc-L-prolinol, which can be synthesized from N-Boc-L-proline, has been identified as a precursor for synthesizing anticoagulants. nih.gov Research into related proline structures has shed light on this potential application. For example, a study on 4-amino-substituted 5-oxoproline amides and peptides investigated their antiplatelet and antithrombotic activity. acs.org This highlights the utility of the proline scaffold in designing molecules that can modulate the coagulation cascade, a critical process in thrombosis. acs.org The unique conformational constraints of the proline ring can be exploited to design molecules that fit precisely into the active sites of enzymes involved in blood clotting.

Proline Derivatives as Enzyme Inhibitors and Modulators

The rigid structure of the proline ring makes it an ideal scaffold for designing enzyme inhibitors, as it can orient functional groups in a precise three-dimensional arrangement to interact with an enzyme's active site. nih.gov This has led to the development of proline-containing inhibitors for a wide range of enzymes, which are used in treating conditions like cancer and cardiovascular diseases. nih.gov

Inhibitor Design for Proline Dehydrogenase

Proline dehydrogenase (PRODH), also known as proline oxidase, is a flavoenzyme that catalyzes the first and rate-limiting step in proline catabolism. It has emerged as a therapeutic target, particularly in oncology, due to its role in the metabolic reprogramming of cancer cells.

Notably, 4-methylene-L-proline , the deprotected form of this compound, has been identified as a mechanism-based inhibitor of PRODH. In studies with rat liver mitochondria, 4-methylene-L-proline was shown to inactivate the enzyme. The goal of this inhibition was to block the metabolic pathway that allows tsetse flies to degrade L-proline, and the compound proved lethal to Glossina pallidipes flies, suggesting its potential as a specialized insecticide. The synthesis of 4-methylene-L-proline and other proline analogs as potential mechanism-based inhibitors of PRODH often starts from derivatives like trans-4-hydroxyl-L-proline, involving steps such as Boc protection, oxidation, and a Wittig reaction. The investigation of various proline-like compounds helps in understanding the structural features necessary for potent inhibition, guiding the design of new and more effective PRODH inhibitors.

Proline Analog Interaction with Proline Dehydrogenase (PRODH) Reference
4-methylene-L-prolineMechanism-based inactivator.
E/Z-4-fluoromethylene-L-prolineNeither a substrate nor an inactivator.
cis/trans-5-ethynyl-D,L-prolineNeither a substrate nor an inactivator.
S-(-)-tetrahydro-2-furoic acidReversible, competitive inhibitor.
Thiazolidine-2-carboxylateMechanism-based inactivator.

Bioconjugation Strategies with this compound

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a fundamental technique in drug development, diagnostics, and materials science. This compound is a valuable reagent in this field. Its exocyclic methylene group provides a handle for chemical modifications, facilitating the attachment of biomolecules to therapeutic agents. This can improve properties such as targeted delivery, particularly in cancer treatments.

The development of bioorthogonal reactions—those that can occur in a biological environment without interfering with native processes—is a key area of bioconjugation research. Proline derivatives are useful in developing reagents for these reactions. For instance, a two-step protocol based on proximity-induced conjugation was studied using a reagent synthesized from N-Boc-trans-4-hydroxy-L-proline methyl ester, a compound closely related to this compound. This demonstrates the utility of the proline scaffold in creating advanced tools for selectively modifying complex biological systems.

Scaffolds for Functionalized 2-amino-1,3-selenazole-5-carboxylates

Heterocyclic compounds are a cornerstone of medicinal chemistry, and selenium-containing heterocycles like 1,3-selenazoles are of growing interest due to their diverse biological activities. L-proline and its derivatives serve as valuable chiral scaffolds for the synthesis of functionalized 2-amino-1,3-selenazole-5-carboxylates. These complex molecules can be constructed using the proline ring as a foundational building block.

The synthesis often involves a Hantzsch-type reaction or its variations, which reliably form the heterocyclic ring. For example, N-protected amino acids can be converted into bromomethyl ketones, which then react with selenourea (B1239437) to form the 2-amino-1,3-selenazole ring. The use of a chiral starting material like an L-proline derivative ensures that the final product is enantiomerically pure, which is often crucial for biological activity. The resulting functionalized selenazoles are considered valuable building blocks for creating more complex molecular systems and for the development of DNA-encoded chemical libraries for drug discovery.

Spectroscopic and Advanced Analytical Characterization of N Boc 4 Methylene L Proline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of N-Boc-4-methylene-L-proline and its analogs. Both proton (¹H) and carbon-13 (¹³C) NMR provide critical information regarding the molecular framework, the presence of functional groups, and the stereochemical arrangement of the molecule.

¹H NMR spectroscopy is fundamental in confirming the identity and structure of this compound and its derivatives. The chemical shifts, splitting patterns (multiplicity), and integration of the proton signals provide a detailed map of the proton environment within the molecule.

For the parent compound, this compound, characteristic signals are observed for the protons of the pyrrolidine (B122466) ring, the methylene (B1212753) group, and the tert-butoxycarbonyl (Boc) protecting group. The presence of two rotamers around the tertiary carbamate (B1207046) bond can sometimes lead to the observation of two sets of signals for some protons. rsc.org

In derivatives of N-Boc-L-proline, the chemical shifts of the pyrrolidine ring protons are influenced by the nature and position of substituents. For instance, in N-Boc-L-proline methyl ester, the methyl ester protons appear as a singlet around 3.72 ppm in CDCl₃. mdpi.com For more complex derivatives, such as dipeptides, the ¹H NMR spectra reveal signals for each amino acid residue, with their chemical shifts providing insight into the peptide's conformation. mdpi.com

Table 1: Representative ¹H NMR Data for N-Boc-L-proline and its Derivatives

Compound Key Proton Signals (δ ppm) Solvent
N-Boc-L-proline methyl ester 1.41 (s, 9H, C(CH₃)₃); 1.82–1.87 (m, 2H, CH₂); 2.12–2.28 (m, 2H, CH₂); 3.37–3.58 (m, 2H, CH₂); 3.72 (s, 3H, OCH₃); 4.20–4.32 (m, 1H, CH) CDCl₃
(2S, 4S)-4-methyl-proline TFA salt 0.96 (d, J=7, 3H), 1.60 (m, 1H), 2.35 (m, 1H), 2.97 (m, 1H), 3.30 (m, 1H), 3.82 (m, 1H), 4.30 (m, 1H) D₂O

| N-Boc-cis-4-fluoro-L-proline | 8.76 (brs, 1H), 5.28-5.12 (m, 1H), 4.56-4.44 (m, 1H), 3.86-3.58 (m, 2H), 2.77-2.01 (m, 2H), 1.48-1.44 (d, 9H, J=16 Hz) | CDCl₃ |

This table is interactive. Click on the headers to sort.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound and its derivatives are sensitive to their local electronic environment, which is influenced by substituent effects and solvent polarity.

The ¹³C NMR spectrum of a typical N-Boc-proline derivative shows characteristic signals for the carbonyl carbons of the Boc group and the carboxylic acid or ester, the quaternary carbon and methyl carbons of the Boc group, and the carbons of the pyrrolidine ring. mdpi.com The presence of rotamers can also be observed in ¹³C NMR spectra. rsc.org

Studies have shown that the chemical shifts of the carbonyl carbons in N-Boc-amino acid derivatives can be correlated with solvent polarity. mdpi.comresearchgate.net For N-Boc-L-proline derivatives, the steric bulk of the proline ring can diminish the extent of this solvent effect. mdpi.comresearchgate.net The nature of the functional groups on the proline ring also significantly influences the ¹³C NMR chemical shifts. For example, the introduction of a methyl group at the 4-position, as in (2S, 4S)-N-tert-butoxycarbonyl-4-methylproline methyl ester, results in distinct chemical shifts for the ring carbons compared to the unsubstituted analog. rsc.org

Table 2: Representative ¹³C NMR Data for N-Boc-L-proline Derivatives

Compound Key Carbon Signals (δ ppm) Solvent
N-Boc-L-proline methyl ester 23.7 (CH₂); 28.3 (C(CH₃)₃); 30.9 (CH₂); 46.3 (CH₂); 51.9 (OCH₃); 59.1 (CH); 79.8 (C(CH₃)₃); 154.4 (CO-OᵗBu); 173.8 (CO-OCH₃) CDCl₃

| (2S, 4S)-N-tert-butoxycarbonyl-4-methylproline methyl ester | 16.88 (CH₃), 28.26 (3CH₃, Boc), 32.60 (γC), 38.97 (βC), 51.87 (CH₃), 53.28 (δC), 59.73 (αC), 79.87 (O-C-(CH₃)₃), 153.51 (NC=O, Boc), 173.81 (COOCH₃) | CDCl₃ |

This table is interactive. Click on the headers to sort.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Mass Spectrometry (MS) for Molecular Confirmation and Characterization

Mass spectrometry (MS) is a powerful analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. vwr.comnih.gov High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise mass of a molecule, which in turn allows for the unambiguous determination of its elemental formula. nih.gov

Electrospray ionization (ESI) is a commonly used soft ionization technique for the analysis of these compounds, often detecting the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.govchemicalbook.com For instance, in the analysis of N-Boc-cis-4-fluoro-L-proline, the protonated molecule is observed at m/z 234.24 [M+H]⁺. chemicalbook.com Similarly, various N-Boc-piperidinyl-1H-pyrazole-4-carboxylates, which are derivatives, have been characterized by observing their [M+H]⁺ or [M+Na]⁺ ions in ESI-MS. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. vwr.com For this compound, the IR spectrum will show characteristic absorption bands for the various functional groups.

Key expected vibrational frequencies include:

O-H stretch: A broad band for the carboxylic acid hydroxyl group.

C=O stretch: Strong absorptions for the carbonyl groups of the Boc protecting group and the carboxylic acid. These may appear as distinct or overlapping bands. For related N-Boc protected dipeptides, these stretches are observed in the range of 1676-1776 cm⁻¹. mdpi.com

C-H stretch: Absorptions for the aliphatic C-H bonds of the pyrrolidine ring and the Boc group.

C=C stretch: A band corresponding to the methylene group's double bond.

N-H bend: While the proline nitrogen is part of a tertiary amide (urethane), this functional group can still exhibit characteristic vibrations.

Commercial specifications for this compound often state that the infrared spectrum must conform to a reference standard, ensuring the correct functional groups are present. vwr.comthermofisher.comthermofisher.com

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and, crucially, the enantiomeric ratio of this compound and its derivatives. vwr.comthermofisher.comthermofisher.com Given the chiral nature of these compounds, ensuring enantiomeric purity is critical for their intended applications.

For purity analysis, reversed-phase HPLC is commonly employed. Commercial this compound is typically specified to have a purity of ≥96.0%. vwr.comthermofisher.com

For the determination of the enantiomeric ratio, chiral HPLC is the method of choice. Polysaccharide-based chiral stationary phases, such as Chiralpak® and Chiralcel® columns, are widely used for the separation of proline derivatives. researchgate.netnih.govresearchgate.net The choice of mobile phase, often a mixture of alkanes (like hexane) and alcohols (like ethanol) with additives such as trifluoroacetic acid (TFA), is critical for achieving good resolution between enantiomers. researchgate.netnih.govresearchgate.net In some cases, derivatization is necessary to introduce a chromophore for UV detection. researchgate.net The enantiopurity of related compounds, such as N-Boc-4-fluoro-L-proline and N-Boc-trans-4-methyl-L-prolinol, has been confirmed to be >99% using HPLC. researchgate.netacs.org

X-Ray Crystallography for Absolute Configuration Assignment and Stereochemical Studies

For example, the absolute configuration of Boc-4(S)-fluoroproline was determined by X-ray crystallography to confirm the stereospecificity of the fluorination reaction. researchgate.net Similarly, the crystal structure of other conformationally restricted peptide derivatives containing modified proline residues has been elucidated to study their backbone conformation. researchgate.net The data from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, are invaluable for understanding the conformational preferences of these constrained amino acid derivatives.

Computational and Theoretical Investigations of N Boc 4 Methylene L Proline

Conformational Analysis and Stereoelectronic Features

The conformation of the proline ring is a critical determinant of the structure of peptides and proteins. The introduction of a methylene (B1212753) group at the C4 position and the N-Boc protecting group significantly influences the puckering of the pyrrolidine (B122466) ring and the cis-trans isomerization of the amide bond.

Computational studies, often complemented by experimental data from NMR spectroscopy and X-ray crystallography, have revealed the conformational landscape of 4-substituted prolines. nih.gov The pyrrolidine ring of proline can adopt two main puckered conformations: Cγ-exo and Cγ-endo. The relative stability of these puckers is influenced by both steric and stereoelectronic effects. nih.gov

In the case of N-Boc-4-methylene-L-proline, the exocyclic double bond introduces sp² hybridization at C4, which flattens the ring and alters the energetic landscape of the endo and exo puckers. Theoretical calculations help to predict the preferred conformation. For 4-substituted prolines in general, the substituent's nature (electron-withdrawing or bulky) and its stereochemistry (4R or 4S) are key. nih.gov Electron-withdrawing groups, for instance, can favor a specific pucker due to stereoelectronic effects like the gauche effect. nih.gov

The N-Boc (tert-butyloxycarbonyl) group also plays a crucial role. Its bulky nature can sterically influence the conformational equilibrium. nih.gov Furthermore, the electronic properties of the N-acyl group can modulate the n→π* interaction, an interaction between the lone pair of the preceding carbonyl oxygen and the π* orbital of the proline carbonyl group, which can stabilize certain conformations. nih.gov

Table 1: Key Conformational Features of Substituted Prolines

FeatureInfluence on ConformationRelevant Factors
Ring Pucker Dictates the overall shape of the proline ring (endo vs. exo).Nature and stereochemistry of the C4 substituent, N-acyl group. nih.gov
Amide Bond Isomerization Affects the cis/trans equilibrium of the preceding peptide bond.Ring pucker, N-acyl group, solvent environment. nih.govmdpi.com
Stereoelectronic Effects Non-covalent interactions that stabilize specific conformations.Gauche effect, n→π* interactions. nih.govnih.gov

Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the mechanisms of reactions involving this compound and its derivatives. For instance, understanding the stereoselectivity of reactions at or adjacent to the proline ring often requires detailed knowledge of transition states and reaction pathways.

One area of investigation is the alkylation of proline enolates. The stereochemical outcome of these reactions can be highly dependent on the N-protecting group and substituents on the proline ring. nih.gov Theoretical models can help rationalize the observed diastereoselectivity by calculating the energies of different transition state structures.

Another example is the Curtius rearrangement of quaternary proline derivatives. acs.org Computational studies can propose and validate reaction mechanisms, such as the formation of intermediate species like isocyanates and N-acyliminium ions, and explain why unexpected products might be formed instead of the anticipated carbamates. acs.org

Furthermore, the synthesis of derivatives, such as fluorinated prolines, involves reactions where the mechanism and stereochemical control are crucial. researchgate.net Computational modeling can aid in understanding the role of reagents and reaction conditions in achieving the desired product. For example, in the synthesis of N-Boc-4-fluoro-L-proline, understanding the mechanism of the fluorinating agent is key to optimizing the process. researchgate.net

Structure-Activity Relationship (SAR) Studies via Analogues

This compound serves as a valuable scaffold for the synthesis of various analogues used in structure-activity relationship (SAR) studies. researchgate.net By systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can identify key structural features responsible for a desired therapeutic effect.

The introduction of the 4-methylene group itself has been shown to enhance the potency of matrix metalloproteinase (MMP) inhibitors. researchgate.net This is attributed to the conformational constraints imposed by the sp² center at the C-4 position. researchgate.net

SAR studies often involve the synthesis of a library of compounds with variations at different positions of the proline ring. For example, analogues with different substituents on the methylene group or modifications to the carboxyl or N-Boc group can be prepared. These analogues are then tested for their biological activity, for instance, as enzyme inhibitors or as components of antiviral agents. researchgate.netnih.gov The data from these studies help in designing more potent and selective drug candidates. For example, this compound derivatives are precursors to compounds like ledipasvir, an antiviral drug used to treat hepatitis C. nih.gov

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, are often used in conjunction with experimental SAR studies. These computational approaches can help to rationalize the observed SAR data at a molecular level and to predict the activity of new, unsynthesized analogues, thereby guiding further synthetic efforts.

Q & A

Q. What are the primary synthetic routes for preparing N-Boc-4-methylene-L-proline?

this compound is commonly synthesized from N-Boc-4-oxo-L-proline (CAS 87691-27-8), a precursor where the 4-oxo group is modified to a methylene moiety. For instance, fluorous prolins are synthesized by reacting N-Boc-4-oxo-L-proline with reagents like Me₃SiCF₃ to introduce substituents at the 4-position . Key steps include carbonyl activation and stereoselective reduction or alkylation. Reaction conditions (e.g., temperature, catalysts) must be optimized to avoid side reactions and ensure diastereomeric purity .

Q. How is the structure of this compound characterized experimentally?

Structural confirmation involves a combination of analytical techniques:

  • NMR spectroscopy : To verify stereochemistry and substitution patterns, particularly the methylene group at C4.
  • HPLC : For assessing purity and distinguishing diastereomers.
  • Mass spectrometry : To confirm molecular weight (227.26 g/mol) and fragmentation patterns .
  • X-ray crystallography : Optional for resolving conformational ambiguities in solid-state structures .

Q. What are the key applications of this compound in peptide synthesis?

The compound serves as a conformationally constrained proline analog in peptide design. Its 4-methylene group restricts backbone flexibility, influencing secondary structures like β-turns and helices. Applications include:

  • Medicinal chemistry : Designing protease inhibitors or receptor ligands with enhanced metabolic stability.
  • Asymmetric catalysis : As a chiral auxiliary in organocatalytic reactions .

Advanced Research Questions

Q. How can the 4-methylene group be functionalized for targeted drug delivery systems?

The methylene group can undergo post-synthetic modifications, such as:

  • Click chemistry : Azide-alkyne cycloaddition to attach targeting moieties (e.g., folate, antibodies).
  • Radical-mediated reactions : For introducing fluorinated or photoactive groups, leveraging methods from related Boc-protected prolines .
  • Cross-coupling : Palladium-catalyzed reactions to install aryl/heteroaryl groups for enhanced pharmacokinetics .

Q. What strategies resolve contradictions in stereochemical outcomes when using this compound in asymmetric catalysis?

Discrepancies in stereoselectivity often arise from competing reaction pathways. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired diastereomer.
  • Catalyst screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) can enforce stereochemical control.
  • Kinetic vs. thermodynamic control : Adjusting reaction time/temperature to favor one pathway, as demonstrated in the synthesis of cis-4-trifluoromethyl-L-proline derivatives .

Q. How does the 4-methylene group influence conformational dynamics in peptide backbones?

Computational studies (e.g., molecular dynamics simulations) reveal that the 4-methylene group:

  • Restricts the proline ring puckering, favoring Cγ-endo conformations.
  • Alters torsional angles (ϕ/ψ) in adjacent residues, stabilizing non-canonical secondary structures.
  • Enhances resistance to enzymatic degradation compared to unmodified proline, as observed in peptidomimetic drug candidates .

Methodological Considerations

Q. What experimental precautions are critical when handling this compound?

  • Storage : Keep at -20°C in airtight containers to prevent hydrolysis of the Boc group.
  • Solubility : Use DMSO or DMF for dissolution (insoluble in water) .
  • Safety : Avoid inhalation/contact; use PPE (gloves, goggles) due to potential irritant properties .

Q. How to troubleshoot low yields in coupling reactions involving this compound?

  • Activation methods : Pre-activate the carboxylic acid with HATU or DCC/HOBt to improve coupling efficiency.
  • Steric hindrance : Use microwave-assisted synthesis to overcome slow reaction kinetics caused by the methylene group.
  • Purification : Employ reverse-phase HPLC to isolate products from unreacted starting material .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.